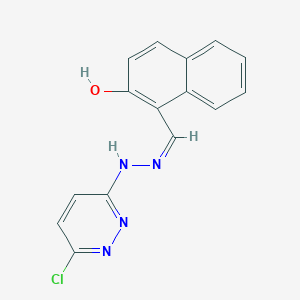![molecular formula C23H19ClN2O2 B6030152 N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6030152.png)
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide, commonly known as CDB-2914, is a synthetic nonsteroidal compound that belongs to the family of selective progesterone receptor modulators. It has been extensively studied for its potential applications in the field of reproductive medicine, including contraception, treatment of endometriosis, and prevention of preterm birth.
Mécanisme D'action
CDB-2914 works by selectively binding to the progesterone receptor, which is a key regulator of reproductive function. By modulating the activity of this receptor, CDB-2914 can prevent ovulation, inhibit the growth of endometrial tissue, and promote cervical mucus thickening, all of which contribute to its contraceptive effects. Additionally, CDB-2914 has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating endometriosis.
Biochemical and Physiological Effects:
CDB-2914 has been shown to have a number of biochemical and physiological effects in animal models and human clinical trials. These include inhibition of ovulation, reduction of endometrial lesion size and number, and promotion of cervical mucus thickening. Additionally, CDB-2914 has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating endometriosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDB-2914 for lab experiments is its high degree of selectivity for the progesterone receptor, which allows for precise targeting of reproductive function. Additionally, CDB-2914 has been extensively studied in animal models and human clinical trials, providing a wealth of data on its efficacy and safety. However, one limitation of CDB-2914 is its relatively complex synthesis method, which may make it less accessible to researchers without specialized expertise.
Orientations Futures
There are several potential future directions for research on CDB-2914. One area of interest is the development of more efficient synthesis methods, which could make the compound more widely available for research purposes. Another area of interest is the investigation of CDB-2914's potential applications in other areas of reproductive medicine, such as the treatment of uterine fibroids or polycystic ovary syndrome. Additionally, further studies are needed to elucidate the precise mechanisms of action of CDB-2914 and to explore potential combination therapies that could enhance its efficacy.
Méthodes De Synthèse
The synthesis of CDB-2914 involves several steps, starting from the reaction of 2-amino-5-chlorobenzophenone with acetic anhydride to obtain the corresponding acetamide. The resulting compound is then treated with 5,6-dimethyl-2-benzoxazolyl chloride in the presence of a base to form the desired product. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) or other analytical methods.
Applications De Recherche Scientifique
CDB-2914 has been studied extensively for its potential applications in reproductive medicine. It has been shown to have contraceptive effects in animal models and human clinical trials, with a high degree of efficacy and safety. It has also been investigated as a potential treatment for endometriosis, a condition characterized by the growth of endometrial tissue outside of the uterus. CDB-2914 has been shown to reduce the size and number of endometrial lesions in animal models and human clinical trials. Additionally, CDB-2914 has been studied as a potential therapy for preterm birth prevention, with promising results in animal models and early-phase clinical trials.
Propriétés
IUPAC Name |
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-14-10-20-21(11-15(14)2)28-23(26-20)17-8-9-18(24)19(13-17)25-22(27)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHUSIBTUNEFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6030091.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6030096.png)
![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6030108.png)
![N~2~-benzyl-N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6030111.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methylcyclopropyl)propanamide](/img/structure/B6030122.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6030153.png)
![4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6030157.png)
